Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate
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Overview
Description
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group, a methoxyphenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate typically involves the reaction of 2-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura cross-coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol . The reaction is typically performed at elevated temperatures (around 80-100°C) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: A structurally related compound with similar chemical properties.
2-(2-Methoxyphenyl)pyridine: Another related compound with a methoxy group on the phenyl ring.
Phenylpyridine: A simpler analog without the methoxy group.
Uniqueness
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate is unique due to the presence of both a methoxyphenyl group and a pyridine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
651053-62-2 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
phenyl 2-(2-methoxyphenyl)-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-22-18-13-6-5-11-16(18)17-12-7-8-14-20(17)19(21)23-15-9-3-2-4-10-15/h2-14,17H,1H3 |
InChI Key |
DDHLVGFRYGBGOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C=CC=CN2C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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